molecular formula C12H21N5O2 B14043365 tert-butyl 3-(5-amino-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate

tert-butyl 3-(5-amino-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate

Cat. No.: B14043365
M. Wt: 267.33 g/mol
InChI Key: RGUFGDWXHOOTQD-UHFFFAOYSA-N
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Description

tert-butyl 3-(5-amino-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate: is a compound that features a piperidine ring substituted with a tert-butyl ester and an amino-triazole group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(5-amino-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate typically involves the reaction of a piperidine derivative with a triazole compound under controlled conditions. The tert-butyl ester group is introduced to protect the carboxylate functionality during the reaction .

Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in laboratory settings, but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group on the triazole ring.

    Reduction: Reduction reactions can target the triazole ring or the piperidine ring, depending on the reagents used.

    Substitution: The amino group on the triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3-(5-amino-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. The triazole ring is known for its bioactivity, and modifications to this compound can lead to the development of new therapeutic agents .

Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity .

Mechanism of Action

The mechanism of action of tert-butyl 3-(5-amino-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and the modifications made to the compound .

Comparison with Similar Compounds

  • tert-butyl 4-(5-amino-1H-1,2,4-triazol-3-yl)piperazine-1-carboxylate
  • tert-butyl 3-(5-amino-1H-1,2,3,4-tetrazol-1-yl)piperidine-1-carboxylate

Comparison: Compared to similar compounds, tert-butyl 3-(5-amino-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate is unique due to the specific positioning of the amino group on the triazole ring and the tert-butyl ester group. These structural features can influence its reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

tert-butyl 3-(3-amino-1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N5O2/c1-12(2,3)19-11(18)17-6-4-5-8(7-17)9-14-10(13)16-15-9/h8H,4-7H2,1-3H3,(H3,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGUFGDWXHOOTQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2=NC(=NN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N5O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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